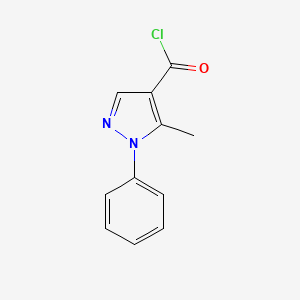

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride

Descripción

Propiedades

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZLNKSEPOXZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380072 | |

| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205113-77-5 | |

| Record name | 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205113-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The classical approach to preparing pyrazole-4-carbonyl chlorides, including 5-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, involves the chlorination of the corresponding carboxylic acid using a chlorinating agent. This method is well-established in heterocyclic chemistry and typically proceeds via:

- Starting material: 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- Chlorinating agents: Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃)

- Solvent: Anhydrous solvents such as dichloromethane or chloroform

- Reaction conditions: Reflux or room temperature depending on reagents and scale

This reaction converts the carboxylic acid to the corresponding acid chloride with the release of gaseous by-products (e.g., SO₂, HCl).

Preparation of the Carboxylic Acid Precursor

Before chlorination, the key precursor 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid or its derivatives must be synthesized. Several synthetic routes to related pyrazole derivatives have been reported:

- Oxidation of (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol to 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde using tetrapropylammonium perruthenate and 4-methylmorpholine N-oxide in dichloromethane, followed by further oxidation to the acid.

- Formation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylates by condensation reactions involving methyl acetoacetate and substituted phenylhydrazines, followed by functional group transformations.

These intermediates are crucial for obtaining the acid required for chlorination.

Chlorination Process Details

Typical Chlorination Reaction:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Starting material |

| 2 | Thionyl chloride (SOCl₂) or oxalyl chloride | Acid chloride formation via reflux |

| 3 | Anhydrous solvent (e.g., dichloromethane) | Medium for reaction |

| 4 | Reflux or room temperature | Reaction time varies (1-4 hours typical) |

| 5 | Removal of gaseous by-products | Drives reaction to completion |

| 6 | Isolation of this compound | Purified acid chloride intermediate |

This method is supported by analogous preparations of pyrazolecarbonyl chlorides described in patent literature. The acid chlorides are generally isolated by distillation or crystallization under inert atmosphere to prevent hydrolysis.

Alternative Synthetic Routes

- Multistep Synthesis from Pyrazolylcarbaldehydes: Some patents describe converting pyrazolylcarbaldehydes to acid chlorides through multistep oxidation and chlorination sequences, although yields can be low due to the thermal instability of pyrazole aldehydes.

- Direct Halogenation of Pyrazolecarboxylates: Alkyl 1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carboxylates can be halogenated to yield corresponding carbonyl halides. This approach may be adapted for 5-methyl-1-phenyl derivatives using chlorinating agents to obtain the chloride.

Research Findings and Optimization

- The use of tetrapropylammonium perruthenate (TPAP) with 4-methylmorpholine N-oxide (NMO) has been demonstrated to efficiently oxidize (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol to the aldehyde intermediate with high yield (95%), which can then be further processed to the acid and subsequently chlorinated.

- Reaction conditions such as temperature control, solvent choice, and reagent stoichiometry are critical to maximize yield and purity of the acid chloride.

- Advanced purification techniques, including silica plug filtration and careful solvent removal under reduced pressure, are recommended to isolate the acid chloride without decomposition.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Major Products

Amides and Esters: From nucleophilic substitution.

Alcohols: From reduction.

Carboxylic Acids: From oxidation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride serves as an intermediate for synthesizing pharmaceutical compounds. Its derivatives have shown potential as:

- Anti-inflammatory agents

- Analgesics

- Anticancer drugs

For instance, the compound has been utilized to develop pyrazole derivatives that exhibit significant anti-cancer activity against various cell lines, highlighting its therapeutic potential .

Biological Studies

The compound is also important in biological studies for developing enzyme inhibitors and receptor modulators. Research has indicated that pyrazole derivatives can modulate various biochemical pathways, influencing cellular processes such as:

- Inflammatory responses

- Cancer cell proliferation

- Bacterial growth

Studies have shown that these compounds can interact with specific enzymes, leading to alterations in their activity and downstream signaling pathways .

Material Science

In material science, this compound is employed in synthesizing advanced materials and polymers with unique functional properties. Its reactivity allows for the formation of novel materials that can be tailored for specific applications, such as coatings and composites.

Agricultural Chemistry

The compound has applications in agricultural chemistry as a precursor for agrochemicals and pesticides. Its derivatives are being explored for their potential to act against pests while minimizing environmental impact. The ability to modify its structure allows for the design of more effective agrochemicals.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of synthesized pyrazole derivatives. The study revealed that compounds derived from this compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antimicrobial agents .

Data Tables

| Application Area | Specific Use | Example Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer drugs | Derivatives showed potent activity against cancer cells |

| Biological Studies | Enzyme inhibitors | Modulated inflammatory pathways |

| Material Science | Advanced polymers | Tailored materials with unique functional properties |

| Agricultural Chemistry | Agrochemicals and pesticides | Effective against pests with reduced environmental impact |

Mecanismo De Acción

The mechanism of action of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological functions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Alkyl Chain Modifications

- 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride (CAS 175137-15-2): Key Difference: Propyl group at position 5 instead of methyl. This modification could alter pharmacokinetic properties compared to the methyl analog .

Halogen Substituents

- 5-Chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 77509-93-4):

- Key Difference : Chlorine at position 5 and a carbaldehyde group at position 4 instead of carbonyl chloride.

- Impact : The chloro substituent introduces electron-withdrawing effects, stabilizing the pyrazole ring. The carbaldehyde group is less reactive than carbonyl chloride, making this compound more suitable for condensation reactions (e.g., Schiff base formation) rather than direct nucleophilic substitutions .

Functional Group Variations

Carbonyl Chloride vs. Carbaldehyde

- 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 205113-77-5): Key Difference: Carbaldehyde group replaces carbonyl chloride. Impact: Reduced electrophilicity limits its utility as a synthetic intermediate but expands its role in forming heterocyclic compounds (e.g., via Knoevenagel reactions) .

Aryloxy Modifications

- This structural feature is associated with reported antimicrobial and anti-inflammatory activities in related compounds .

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Notable Substituents |

|---|---|---|---|---|

| 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | C₁₁H₈Cl₂N₂O | 255.10 | Carbonyl chloride | Methyl (C5), Phenyl (N1) |

| 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride | C₁₄H₁₄Cl₂N₂O | 297.18 | Carbonyl chloride | Propyl (C5), Phenyl (N1) |

| 5-Chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | C₁₁H₈ClN₂O | 218.65 | Carbaldehyde | Chloro (C5), Methyl (C3) |

| 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₈H₁₄ClNO₂ | 319.77 | Carbaldehyde | 4-Chlorophenoxy (C5), Methyl (C3) |

Notes:

- The carbonyl chloride derivatives exhibit higher reactivity and molecular weights compared to carbaldehydes due to the chlorine atoms and functional group differences.

- Propyl-substituted analogs show increased molecular weight and lipophilicity, which may influence solubility and bioavailability .

Actividad Biológica

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbonyl Chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as cancer treatment, anti-inflammatory therapies, and agricultural chemistry.

Overview of Biological Activities

This compound has been shown to exhibit a range of biological activities, including:

- Anti-inflammatory : It has been utilized in the synthesis of compounds with anti-inflammatory properties.

- Analgesic : The compound contributes to the development of analgesic drugs.

- Anticancer : Research indicates its potential in inhibiting the growth of various cancer cell types.

- Antimicrobial : It has demonstrated activity against several bacterial strains and fungi.

The biological effects of this compound are primarily mediated through interactions with specific enzymes and receptors. The pyrazole ring structure is crucial for its activity, allowing it to participate in various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory processes and cancer cell proliferation.

- Receptor Modulation : It acts on various receptors, influencing cellular signaling pathways that regulate growth and inflammation.

- Covalent Bond Formation : The ability to form covalent bonds with target proteins enhances its efficacy as a drug candidate.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds based on the pyrazole structure. For instance, this compound has shown significant inhibitory effects on multiple cancer cell lines, including:

| Cancer Type | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| Lung Cancer | A549 | 193.93 |

| Breast Cancer | MDA-MB-231 | 208.58 |

| Liver Cancer | HepG2 | 238.14 |

| Colorectal Cancer | HT29 | 274.60 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. Studies indicate that this compound can reduce inflammation in animal models, making it a candidate for further development in pain management therapies .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of pyrazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity, particularly against breast and lung cancer cells, indicating its potential as an effective chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound showed that it effectively reduced edema and pain in rodent models. The mechanism was linked to the inhibition of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What protocols ensure safe handling and disposal of this compound given its reactivity?

- Safety Measures :

- Use fume hoods and PPE (nitrile gloves, goggles) to prevent exposure to SOCl₂ vapors.

- Quench residual acyl chloride with ice-cold sodium bicarbonate before disposal .

- Waste Treatment : Hydrolyze with excess aqueous NaOH to convert it into non-hazardous sodium carboxylate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.